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Compound Name: 3-Aminotetrahydrofuran

Cat. No.: B1273345

Abstract

The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, prized
for its ability to improve pharmacokinetic profiles and serve as a versatile scaffold. Within this
class, the chiral 3-aminotetrahydrofuran enantiomers, (R)- and (S)-3-aminotetrahydrofuran,
have emerged as critical building blocks in the synthesis of a diverse range of Active
Pharmaceutical Ingredients (APIs). Their stereochemically defined amine and ether
functionalities provide precise vectors for molecular recognition and interaction with biological
targets. This in-depth technical guide provides a comprehensive overview of the fundamental
properties, stereoselective synthetic strategies, and key applications of these valuable chiral
intermediates for researchers, scientists, and drug development professionals.

Core Molecular Identifiers and Physicochemical
Properties

Precise identification and understanding of the fundamental properties of chiral building blocks
are paramount in drug design and process development. The (R)- and (S)-enantiomers of 3-
aminotetrahydrofuran are distinct chemical entities with identical achiral properties but
differential behavior in chiral environments, a critical consideration in pharmacology.[1]

The core identifiers for each enantiomer are detailed below, providing standardized
nomenclature for unambiguous communication and data management.
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(R)-3- (S)-3-
Property ] .
Aminotetrahydrofuran Aminotetrahydrofuran
IUPAC Name (3R)-oxolan-3-amine[2] (3S)-oxolan-3-amine[3]
CAS Number 111769-26-7[2] 104530-79-2[3][4]

Molecular Formula

C4HsNOJ2]

C4HsNOJ3]

Molecular Weight 87.12 g/mol [2] 87.12 g/mol [3]
inchi INChI=1S/C4H9NO/c5-4-1-2-6-  InChl=1S/C4HI9NO/c5-4-1-2-6-
n
3-4/h4H,1-3,5H2/t4-/m1/s1[2] 3-4/h4H,1-3,5H2/t4-/m0/s1[3]
MIPHRQMEIYLZFZ- MIPHRQMEIYLZFZ-
InChlKey
SCSAIBSYSA-N[2] BYPYZUCNSA-NI3]
SMILES N[C@H]1COCC1[5] N[C@@H]1COCC1][3]

A summary of their key physicochemical properties is presented in the following table. These

values, particularly those related to solubility and basicity (pKa), are crucial for designing

reaction conditions and formulation strategies.

Property Value Source
Boiling Point 125.6 + 33.0 °C (Predicted) [4]
Density 0.997 £ 0.06 g/cm3 (Predicted) [4]
pKa 8.90 + 0.20 (Predicted) [4]
XLogP3 -0.7 [4]

Stereoselective Synthesis: Pathways to

Enantiopurity

The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer.

Consequently, the development of robust and scalable enantioselective syntheses for chiral

building blocks like 3-aminotetrahydrofuran is a cornerstone of modern pharmaceutical
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development. Several strategic approaches have been successfully employed to access the
(R)- and (S)-enantiomers in high optical purity.

Synthesis from Chiral Pool Precursors

A common and effective strategy involves leveraging the inherent chirality of readily available
natural products. L-aspartic acid, a naturally occurring amino acid, serves as an inexpensive
and reliable starting material for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride.

A patented multi-step process illustrates this approach, involving acylation, esterification,
reduction, cyclization, hydrolysis, and finally, salt formation.[6] This method highlights the
transformation of a natural chiral molecule into a valuable synthetic building block.
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Caption: Synthesis workflow from L-Aspartic Acid.

Chiral Inversion from an Opposing Enantiomer

In some instances, one enantiomer of a precursor is more accessible or cost-effective than the
other. In such cases, a synthesis involving a stereochemical inversion can be an elegant
solution. For example, (R)-3-aminotetrahydrofuran can be synthesized from the more readily
available (S)-3-hydroxytetrahydrofuran.[7]

This transformation typically proceeds via activation of the hydroxyl group (e.g., as a tosylate or
mesylate), followed by an SN2 reaction with an azide source (like sodium azide), which inverts
the stereocenter. Subsequent reduction of the azide yields the desired (R)-amine.

Causality Behind Experimental Choices: The choice of an azide for the SN2 reaction is
deliberate. Azide is a potent nucleophile, and the resulting alkyl azide is readily and cleanly
reduced to the primary amine without affecting the THF ring, often through catalytic
hydrogenation. This two-step sequence is a reliable method for achieving clean stereochemical
inversion.[7]
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Stereochemical Inversion SN2 with Sodium Azide Azide to Amine Reduction (e.g., H2, Pd/C) (R)-3-Aminotetrahydrofuran

1 Activate OH group Tosylation / Mesylation
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Caption: Stereoinversive synthesis of (R)-enantiomer.

Applications in Drug Development: A Scaffold for
Innovation

The true value of (R)- and (S)-3-aminotetrahydrofuran lies in their successful incorporation
into clinically relevant molecules. The specific stereochemistry at the C3 position is often critical
for achieving the desired target engagement and pharmacological effect.

(R)-3-Aminotetrahydrofuran in Cardiovascular and
Antiviral Drugs

The (R)-enantiomer is a key intermediate in the synthesis of Tecadenoson, an A1 adenosine
receptor agonist that was investigated for its antiarrhythmic properties.[7] Its structure is
precisely assembled to fit into the receptor's binding pocket, and the orientation of the amine,
dictated by the (R)-stereocenter, is crucial for this interaction.

Furthermore, derivatives of (R)-3-aminotetrahydrofuran have been incorporated into novel
HIV-1 protease inhibitors. In these complex molecules, the tetrahydrofuran ring often serves as
a P2 ligand, and its substituents form critical hydrogen bonds and hydrophobic interactions
within the enzyme's active site.[8]

(S)-3-Aminotetrahydrofuran in Metabolic and Endocrine
Therapies

The (S)-enantiomer has been utilized as an intermediate in the development of 11[3-
Hydroxysteroid Dehydrogenase Type 1 (113-HSD1) inhibitors. This enzyme is a therapeutic
target for managing metabolic disorders, including type 2 diabetes and obesity. The precise
stereochemistry of the (S)-3-aminotetrahydrofuran moiety is essential for achieving potent
and selective inhibition of the enzyme.
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Exemplar Experimental Protocol: Amide Coupling

To illustrate the utility of these building blocks, the following section provides a generalized,
self-validating protocol for a standard amide coupling reaction, a fundamental transformation in
drug synthesis.

Objective: To synthesize an N-acylated derivative of (S)-3-aminotetrahydrofuran.
Materials:

e (S)-3-Aminotetrahydrofuran

o Carboxylic acid of interest (R-COOH)

e Coupling agent (e.g., HATU, HOBt/EDC)

¢ Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

e Aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

e Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or
Argon), add the carboxylic acid (1.0 eq) and dissolve in the chosen aprotic solvent.

 Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base
(DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation
step is crucial as it forms the active ester intermediate, which is highly reactive towards the
amine.

¢ Amine Addition: In a separate vial, dissolve (S)-3-aminotetrahydrofuran (1.05 eq) in a
minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid
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mixture.

o Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be
monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS) until the starting amine is consumed. A self-validating system would
involve running a co-spot of the starting amine on the TLC plate to confirm its complete
consumption.

o Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the
organic layer sequentially with saturated agueous sodium bicarbonate solution (to remove
unreacted acid and acidic byproducts), water, and finally brine.

« |solation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

 Purification: The crude amide can be purified by silica gel column chromatography using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-
acylated product.

Conclusion

The (R)- and (S)-enantiomers of 3-aminotetrahydrofuran are more than just simple
heterocyclic amines; they are enabling tools for the modern medicinal chemist. Their defined
stereochemistry, coupled with the favorable physicochemical properties imparted by the THF
ring, makes them high-value building blocks for constructing complex and potent therapeutic
agents. A thorough understanding of their properties, stereoselective syntheses, and
documented applications provides a solid foundation for their strategic deployment in drug
discovery and development programs, ultimately accelerating the path to novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.mdpi.com/1420-3049/17/1/151
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/R_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Aminotetrahydrofuran
https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Aminotetrahydrofuran
https://www.lookchem.com/ProductWholeProperty_LCPL558861.htm
https://www.benchchem.com/pdf/Chiral_Synthesis_of_3_Amino_1_furan_3_yl_propan_1_ol_Enantiomers_Application_Notes_and_Protocols.pdf
https://patents.google.com/patent/CN102391214A/en
https://patents.google.com/patent/CN102391214A/en
https://patents.google.com/patent/CN105218490B/en
https://patents.google.com/patent/CN105218490B/en
https://www.researchgate.net/publication/257402724_Expeditious_novel_routes_to_enantiopure_3-amino_tetrahydrofuran_hydrochloride
https://www.benchchem.com/product/b1273345#inchi-and-smiles-string-for-r-and-s-3-aminotetrahydrofuran
https://www.benchchem.com/product/b1273345#inchi-and-smiles-string-for-r-and-s-3-aminotetrahydrofuran
https://www.benchchem.com/product/b1273345#inchi-and-smiles-string-for-r-and-s-3-aminotetrahydrofuran
https://www.benchchem.com/product/b1273345#inchi-and-smiles-string-for-r-and-s-3-aminotetrahydrofuran
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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